REACTION_CXSMILES
|
C[O:2][C:3]([CH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]([CH2:14][NH2:15])[CH2:6]1)=O.CC(C)([O-])C.[Na+]>CO>[O:2]=[C:3]1[NH:15][CH2:14][CH:7]2[CH2:6][CH:5]1[C:13]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=12 |f:1.2|
|
Name
|
|
Quantity
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20 mmol
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Type
|
reactant
|
Smiles
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COC(=O)C1CC(C2=CC=CC=C12)CN
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Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated to
|
Type
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TEMPERATURE
|
Details
|
a reflux for 2 hours
|
Duration
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2 h
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 60 mL of ethyl acetate and 40 mL of 5% aqueous solution of sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice more with 50 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a solid material
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the solid from 10 mL of toluene provided white crystals of the title compound (1.78 g, 51%)
|
Name
|
|
Type
|
|
Smiles
|
O=C1C2C=3C=CC=CC3C(CN1)C2
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |